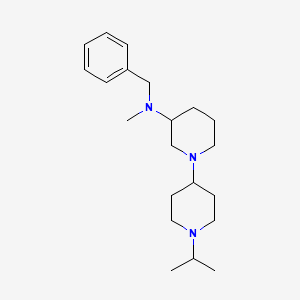![molecular formula C21H18N4O3 B6125215 N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6125215.png)
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is known to play a crucial role in the regulation of immune responses, and its inhibition has shown promise in the treatment of various types of cancer.
Mécanisme D'action
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide works by blocking the adenosine A2A receptor, which is expressed on various immune cells, including T cells, B cells, and natural killer cells. Adenosine is a molecule that is produced by tumor cells and can suppress immune responses by binding to the A2A receptor. By blocking this receptor, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide can enhance the anti-tumor activity of immune cells and promote tumor cell death.
Biochemical and Physiological Effects:
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It can increase the production of cytokines, such as interferon-gamma and tumor necrosis factor-alpha, which are important for immune cell activation and tumor cell death. N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide can also increase the infiltration of immune cells into tumors, leading to increased tumor cell death and decreased tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a suitable candidate for further research. It has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also some limitations to using N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide in lab experiments. It may not be effective in all types of cancer, and its efficacy may depend on the immune microenvironment of the tumor.
Orientations Futures
There are several future directions for research on N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide. One area of interest is the combination of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide with other immunotherapies, such as checkpoint inhibitors and CAR-T cell therapy. Another area of interest is the development of biomarkers to predict which patients are most likely to respond to N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide. Additionally, further studies are needed to determine the optimal dosing and scheduling of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide in clinical trials. Overall, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has shown promise as a potential cancer immunotherapy, and further research is needed to fully understand its potential in the treatment of cancer.
Méthodes De Synthèse
The synthesis of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide involves several steps, starting with the reaction of 2-methoxyphenol with 2-bromoethyl pyridine. This produces an intermediate, which is then reacted with 1H-indazole-3-carboxylic acid to form the final product. The synthesis of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has been optimized to produce high yields and purity, making it a suitable candidate for further research.
Applications De Recherche Scientifique
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has been extensively studied for its potential use in cancer immunotherapy. In preclinical studies, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has been shown to enhance the anti-tumor activity of immune cells, such as T cells and natural killer cells, by blocking the adenosine A2A receptor. This receptor is known to suppress immune responses, and its inhibition can lead to increased tumor cell death and decreased tumor growth.
Propriétés
IUPAC Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-27-17-10-4-5-11-18(17)28-21-14(7-6-12-22-21)13-23-20(26)19-15-8-2-3-9-16(15)24-25-19/h2-12H,13H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUUIYHKBQWXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B6125138.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B6125146.png)
![N-(4-ethoxyphenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6125159.png)
![2-(dimethylamino)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6125172.png)
![2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B6125173.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-(1-phenylcyclopropyl)-3-piperidinecarboxamide](/img/structure/B6125176.png)
![ethyl [(4-phenyl-1-piperazinyl)carbonothioyl]carbamate](/img/structure/B6125182.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-chlorobenzyl)benzamide](/img/structure/B6125186.png)
![6-bromo-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide](/img/structure/B6125189.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6125195.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6125201.png)

![2-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B6125221.png)
![N-(3,4-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6125225.png)